molecular formula C20H20N4O2S B2970547 3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320854-05-3

3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2970547
CAS No.: 2320854-05-3
M. Wt: 380.47
InChI Key: ANXPNFFVHBBPKR-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazole and thiazole moieties. Common synthetic routes include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyrazole and thiazole groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to attach the benzoyl group to the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its bicyclic core and functional groups may impart desirable properties for use in advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole and thiazole moieties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its bicyclic core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(14-2-6-18(7-3-14)26-20-21-9-11-27-20)24-15-4-5-16(24)13-17(12-15)23-10-1-8-22-23/h1-3,6-11,15-17H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXPNFFVHBBPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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